5-Thia-2-azaspiro[3.4]octane 5,5-dioxide hydrochloride
CAS No.:
Cat. No.: VC13790227
Molecular Formula: C6H12ClNO2S
Molecular Weight: 197.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12ClNO2S |
|---|---|
| Molecular Weight | 197.68 g/mol |
| IUPAC Name | 5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C6H11NO2S.ClH/c8-10(9)3-1-2-6(10)4-7-5-6;/h7H,1-5H2;1H |
| Standard InChI Key | OUXDBVFPXDAHFU-UHFFFAOYSA-N |
| SMILES | C1CC2(CNC2)S(=O)(=O)C1.Cl |
| Canonical SMILES | C1CC2(CNC2)S(=O)(=O)C1.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a spiro[3.4]octane backbone where two rings—a five-membered thiane dioxide ring and a four-membered azetidine ring—share a single quaternary carbon atom . This conformation imposes significant steric strain, contributing to its reactivity. Key structural elements include:
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Sulfur center: The sulfone group () at the 5-position adopts a tetrahedral geometry, enhancing electrophilicity.
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Nitrogen atom: The secondary amine in the azetidine ring enables hydrogen bonding and salt formation .
Table 1: Molecular Properties
Synthesis and Manufacturing
Primary Synthetic Routes
The hydrochloride salt is typically synthesized via sulfonylation of a spirocyclic amine precursor. A representative pathway involves:
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Spirocycle formation: Cyclocondensation of 1,3-dibromopropane with thiourea yields the thia-azaspiro intermediate.
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Sulfonation: Treatment with chlorosulfonic acid introduces the sulfone group under reflux conditions (110–120°C, 6–8 hours).
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Salt formation: Reaction with hydrochloric acid in ethanol precipitates the hydrochloride salt .
Table 2: Optimization Parameters
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Sulfonation temperature | 115°C | 78% |
| Reaction solvent | Dichloromethane | |
| Purification method | Recrystallization (EtOH/H₂O) |
Microwave-assisted synthesis has been explored to reduce reaction times to 2–3 hours, though yields remain comparable to conventional methods.
Chemical Properties and Reactivity
Acid-Base Behavior
The compound exhibits amphoteric properties:
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Basicity: The azetidine nitrogen () protonates in acidic media, enhancing water solubility .
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Electrophilicity: The sulfone group participates in nucleophilic substitution reactions, notably with amines and thiols.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with maximal mass loss at 245°C due to release.
Comparative Analysis with Related Compounds
Table 3: Structural Analogues
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| 8-(Fluoromethyl) derivative | Fluoromethyl group at C8 | |
| Methyl carboxylate derivative | Ester functionalization | |
| tert-Butyl carbamate derivative | Boc-protected amine |
The hydrochloride salt exhibits superior aqueous solubility (23 mg/mL) compared to its free base counterpart (<5 mg/mL) , making it preferable for biological assays.
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